Product packaging for JAK3-IN-5(Cat. No.:)

JAK3-IN-5

Numéro de catalogue: B1192921
Poids moléculaire: 442.523
Clé InChI: LVVYJCDRPPCFEQ-LXKDNNOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JAK3-IN-5 is a small molecule inhibitor designed to selectively target Janus Kinase 3 (JAK3), a tyrosine kinase predominantly expressed in hematopoietic and immune cells . This compound acts as a potent ATP-competitive inhibitor, binding to the catalytic site of the JAK3 kinase domain (JH1) to block its enzymatic activity . The JAK/STAT signaling pathway is critical for the transmission of signals from over 50 cytokines, and it is fundamentally important in regulating immune function, inflammation, and hematopoiesis . Dysregulation of this pathway is frequently observed in a range of autoimmune diseases and cancers . JAK3 is particularly crucial for signaling through cytokines that use the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 . These cytokines are essential for the development, proliferation, and activation of lymphocytes, such as T cells, B cells, and NK cells . By selectively inhibiting JAK3, this compound effectively blocks the downstream phosphorylation and activation of STAT proteins (particularly STAT5), thereby modulating the immune response and offering a powerful pharmacological tool to interrogate JAK3-dependent biology . The primary value of this compound lies in its application as a selective probe to dissect the role of JAK3 in various disease contexts. In autoimmune research, it can be used to study conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where cytokine signaling via JAK3 is implicated . In oncology research, this compound provides a means to investigate hematological malignancies and lymphoproliferative disorders, such as T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in JAK3 have been identified . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Propriétés

Formule moléculaire

C25H26N6O2

Poids moléculaire

442.523

Nom IUPAC

(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide

InChI

InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1

Clé InChI

LVVYJCDRPPCFEQ-LXKDNNOJSA-N

SMILES

O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

JAK3-IN-5

Origine du produit

United States

Molecular Mechanism of Action of Jak3 in 5

Elucidation of Binding Site and Mode

Specificity for the ATP-Binding Pocket of JAK3

Selective JAK3 inhibitors achieve their specificity by targeting the ATP-binding site of the JAK3 enzyme. nih.govrcsb.org This pocket is a highly conserved region among the JAK family members, which makes achieving selectivity a significant challenge. nih.gov However, subtle differences in the amino acid composition of this pocket across JAK isoforms allow for the design of specific inhibitors. These compounds are ATP competitive, meaning they vie with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets. nih.gov The development of these inhibitors has often been guided by the desire to spare other JAK isoforms, such as JAK1 and JAK2, to minimize potential side effects. nih.gov

The design of many selective JAK3 inhibitors is centered on exploiting a unique feature within the JAK3 ATP-binding pocket—the presence of a cysteine residue at position 909 (Cys909). nih.gov This residue is not present in the other JAK family members, which typically have a serine at the equivalent position. nih.gov This distinction provides a unique target for achieving high selectivity.

Covalent vs. Reversible Binding Mechanisms

The interaction of this class of inhibitors with JAK3 is characterized by a covalent binding mechanism. mdpi.com This involves the formation of a stable chemical bond between the inhibitor and the target enzyme. Specifically, an electrophilic "warhead" on the inhibitor molecule reacts with the nucleophilic thiol group of the Cys909 residue. nih.gov This covalent interaction can be either irreversible or reversible. nih.govnih.gov

In the case of some advanced inhibitors, the covalent bond is designed to be reversible. nih.govresearchgate.net This means that while a strong bond is formed, it can also be broken, allowing the inhibitor to dissociate from the enzyme. nih.gov This reversibility can be advantageous in a therapeutic context, as it may offer a balance between sustained target engagement and the potential for the enzyme to regain function over time, which could mitigate long-term side effects. The reversible nature of the covalent interaction has been confirmed through techniques like co-crystallography, which has shown the coexistence of both covalently and non-covalently bound inhibitor molecules in the crystal structure. nih.govresearchgate.net

Identification of Key Residues Involved in Interaction (e.g., Cys909)

The cornerstone of the selective inhibition of JAK3 by this class of compounds is the interaction with specific amino acid residues within the ATP-binding pocket. The most critical of these is Cys909. mdpi.comresearchgate.net The covalent bond formed with this residue is a primary determinant of the inhibitor's high potency and selectivity. nih.gov

ResidueRole in InteractionSignificance
Cys909Forms a covalent bond with the inhibitor.Unique to JAK3 among JAK family members, conferring high selectivity.
Lys855Involved in ligand binding.Contributes to the overall binding affinity.
Leu905Participates in ligand binding.Aids in the proper orientation of the inhibitor.
Pro906Contributes to the shape of the binding pocket.Influences inhibitor binding.
Asp912Involved in interactions with the inhibitor.Contributes to binding affinity and selectivity.
Arg953Participates in ligand binding.Stabilizes the inhibitor-enzyme complex.

Allosteric vs. Orthosteric Inhibition Modalities

The inhibition of JAK3 by this class of covalent inhibitors is classified as orthosteric. researchgate.net Orthosteric inhibitors are those that bind directly to the active site of an enzyme, which in the case of kinases is the ATP-binding pocket. nih.gov By occupying this site, they directly compete with the natural substrate (ATP) and prevent it from binding, thus inhibiting the enzyme's catalytic activity. nih.gov

This is in contrast to allosteric inhibitors, which bind to a site on the enzyme that is distinct from the active site. Allosteric binding induces a conformational change in the enzyme that alters the shape of the active site, making it less effective at binding its substrate. While allosteric inhibition is a strategy employed for some kinase inhibitors, the covalent inhibitors targeting Cys909 in JAK3 function through a direct, orthosteric mechanism.

Impact on Downstream Signaling Pathways

Inhibition of STAT Phosphorylation (e.g., STAT1, STAT3, STAT5)

The binding of a selective inhibitor to JAK3 and the subsequent inhibition of its kinase activity has a direct impact on the downstream signaling pathways that JAK3 regulates. wikipedia.org The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the primary signaling cascade mediated by JAKs. nih.gov Upon activation by cytokines, JAKs phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. wikipedia.org The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

By inhibiting JAK3, these covalent inhibitors block the phosphorylation and subsequent activation of several STAT proteins, including STAT1, STAT3, and STAT5. ashpublications.orgnih.govnih.gov The inhibition of STAT phosphorylation has been demonstrated in various cellular assays. For instance, treatment of cells with a selective JAK3 inhibitor has been shown to reduce the levels of phosphorylated STAT1, STAT3, and STAT5 in response to cytokine stimulation. nih.govnih.govnih.gov This blockade of STAT signaling is the molecular basis for the immunosuppressive effects of these inhibitors. wikipedia.org

The potency of these inhibitors in a cellular context can be quantified by their half-maximal inhibitory concentration (IC50) for the phosphorylation of specific STAT proteins. This value represents the concentration of the inhibitor required to reduce the phosphorylation of a given STAT by 50%.

Downstream TargetEffect of JAK3 InhibitionFunctional Consequence
STAT1 PhosphorylationInhibitedModulation of inflammatory gene expression.
STAT3 PhosphorylationInhibitedSuppression of cell proliferation and survival signals.
STAT5 PhosphorylationInhibitedBlockade of cytokine-mediated T-cell proliferation and differentiation.

Modulation of Other JAK3-Dependent Signaling Cascades (e.g., PI3K/AKT, ERK)

The Janus kinase (JAK) family, including JAK3, plays a pivotal role in cytokine signaling, which is not limited to the canonical STAT pathway. Activation of the JAK/STAT pathway can also lead to the activation of other significant signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/AKT and the extracellular signal-regulated kinase (ERK) pathways. nih.govyoutube.com These pathways are crucial for regulating cell proliferation, survival, and differentiation. mdpi.comyoutube.com

The PI3K/AKT pathway is a critical downstream effector of JAK signaling. youtube.com Upon cytokine receptor activation, JAKs can phosphorylate various targets that lead to the recruitment and activation of PI3K. youtube.com Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the cell membrane, leading to its activation. youtube.com Activated AKT proceeds to phosphorylate a multitude of substrates involved in cell survival and growth. youtube.com

Similarly, the ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, can be activated downstream of JAKs. nih.gov This activation can occur through various adapter proteins that link JAKs to the Ras-Raf-MEK-ERK signaling module. youtube.com Inhibition of JAKs has been shown to block the leptin-induced migration of hepatocellular carcinoma cells by inhibiting both ERK and PI3K activation. nih.gov

Given that JAK3-IN-5 is a selective inhibitor of JAK3, it is expected to modulate these downstream signaling events in cells where JAK3 is the primary initiator of these cascades. By blocking the tyrosine kinase activity of JAK3, this compound would prevent the initial phosphorylation events that trigger the activation of the PI3K/AKT and ERK pathways, thereby impacting cellular processes regulated by these cascades. Studies have shown that pharmacological inhibition of the JAK/STAT pathway can effectively block the activation of both PI3K/AKT and ERK signaling. nih.gov

Structural Basis of this compound-Kinase Interactions

The structural basis for the interaction between this compound and the JAK3 kinase domain has been elucidated through co-crystallography studies. The crystal structure of JAK3 in complex with this compound (referred to as compound 5 in PDB entry 5LWN) reveals a unique binding mode that contributes to its high selectivity. researchgate.netpdbj.org

This compound achieves its selectivity by concurrently targeting a JAK3-specific cysteine residue (Cys909) and a ligand-induced binding pocket. pdbj.org The interaction involves a covalent reversible bond with Cys909, which is unique to JAK3 in the solvent-exposed region of the active site; other JAK family members have a serine at the corresponding position. mdpi.com The co-crystal structure intriguingly shows the coexistence of both non-covalently and covalently bound inhibitor, which highlights the reversible nature of this covalent interaction. researchgate.net The inhibitor's hinge-binding motif displays the typical bidentate hydrogen bonding pattern seen with other kinase inhibitors. researchgate.net

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules, providing insights into the dynamic behavior of protein-ligand complexes. nih.govescholarship.org While specific MD simulations for this compound are not detailed in the provided results, simulations of other inhibitors with JAK3 demonstrate that such systems typically reach equilibrium, allowing for the analysis of binding stability and free energies. nih.gov For instance, MD simulations of tofacitinib (B832) with JAKs have shown that the inhibitor binding leads to a decreased fluctuation of the protein, particularly at the glycine-rich loop, stabilizing a closed conformation. nih.govacs.org Similar dynamic stabilization would be expected upon the binding of this compound.

The binding of this compound to the JAK3 kinase domain induces significant conformational changes, a key aspect of its mechanism and selectivity. pdbj.org The inhibitor targets a "new induced fit binding pocket," meaning the shape of the binding site alters to accommodate the ligand. pdbj.org This induced-fit mechanism is a hallmark of highly specific molecular recognition.

The formation of this induced pocket, combined with the covalent reversible interaction with Cys909, allows this compound to achieve picomolar inhibitory concentrations and exceptional kinome-wide selectivity for JAK3. pdbj.org This is a significant advantage, as the high degree of structural conservation in the ATP-binding site among JAK family members makes achieving isoform selectivity a major challenge. pdbj.orgnih.gov

Studies on other JAK inhibitors, such as tofacitinib, have also highlighted inhibitor-induced conformational changes. Upon tofacitinib binding, the glycine loop of the JAK kinase flips into the binding site, resulting in a more stable, closed conformation compared to the open conformation of the unbound (apo) protein. acs.org This reduction in protein motion upon ligand binding is a common feature of inhibitor-kinase interactions. nih.gov The ability of this compound to induce a unique pocket demonstrates a sophisticated mechanism for achieving selectivity beyond simple competition with ATP.

Comparative Mechanistic Analysis of this compound with Other JAK3 Inhibitors (e.g., Tofacitinib, Ritlecitinib)

The mechanism of this compound can be better understood by comparing it with other well-characterized JAK inhibitors, such as the first-generation inhibitor Tofacitinib and the second-generation inhibitor Ritlecitinib.

Tofacitinib was originally designed as a selective JAK3 inhibitor but also demonstrates significant inhibition of JAK1 and, to a lesser extent, JAK2. bmj.com It is a first-generation, reversible, ATP-competitive inhibitor. nih.gov Its mechanism involves binding to the ATP-binding pocket of the kinase domain, where it forms hydrogen bonds with key residues in the hinge region, similar to how ATP binds. nih.gov Because the ATP-binding site is highly conserved across the JAK family, Tofacitinib has a broader selectivity profile. nih.gov

Ritlecitinib , on the other hand, is a second-generation inhibitor known for its selective and irreversible covalent inhibition of JAK3. dermatologytimes.com It specifically targets the unique Cys909 residue in the JAK3 active site, forming a permanent covalent bond. dermatologytimes.com This irreversible binding provides durable target inhibition. Ritlecitinib also exhibits inhibitory activity against the TEC family of kinases. dermatologytimes.com

This compound represents a distinct mechanistic class. Like Ritlecitinib, it is highly selective for JAK3 and targets the specific Cys909 residue. pdbj.org However, its key differentiating feature is its covalent reversible binding mode. researchgate.netpdbj.org This means that while it forms a covalent bond, the bond can also break, allowing the inhibitor to dissociate. This reversibility is confirmed by co-crystallography showing both bound and unbound states in equilibrium. researchgate.net Furthermore, this compound's selectivity is enhanced by its ability to induce a unique binding pocket, a feature not emphasized for Tofacitinib or Ritlecitinib. pdbj.org This dual mechanism of covalent reversible targeting and induced fit allows for high potency and unprecedented selectivity. pdbj.org

The following table summarizes the key mechanistic differences between these three inhibitors.

FeatureThis compoundTofacitinibRitlecitinib
Generation N/AFirst-GenerationSecond-Generation
Selectivity Highly selective for JAK3Pan-JAK (JAK1/JAK3 > JAK2)Selective for JAK3 (and TEC kinases)
Binding Mode ATP-competitive, Covalent ReversibleATP-competitive, ReversibleATP-competitive, Covalent Irreversible
Key Interaction Covalent bond with Cys909, Induced-fit pocketHydrogen bonds in ATP-binding siteCovalent bond with Cys909

Preclinical Efficacy and Biological Activities of Jak3 in 5 in Vitro and in Vivo Models

Efficacy of JAK3-IN-5 (PD184352) in Cellular Models of Autoimmune and Inflammatory Diseases

The MEK-ERK signaling cascade is intimately involved in inflammatory and autoimmune processes. Inhibition of this pathway by PD184352 has demonstrated significant effects in preclinical models of autoimmune and inflammatory diseases.

PD184352, by inhibiting MEK1/2, effectively suppresses ERK1/2 activity, which is crucial for T-cell activation and proliferation biorxiv.orgnih.gov. Studies utilizing PD184352 have shown its capacity to modulate lymphocyte proliferation. For instance, in CD8+ T cells, activation with antigenic peptide GP33-41 in the presence of 2 µM PD184352 inhibited proliferation as assessed by CFSE dilution biorxiv.orgnih.gov. This highlights the compound's ability to impact T-cell responses by blocking a key signaling pathway involved in their expansion.

Table 1: Effect of PD184352 on CD8+ T-cell Proliferation

Cell TypeStimulusPD184352 ConcentrationEffect on ProliferationReference
CD8+ T cellsAntigenic peptide2 µMInhibited biorxiv.orgnih.gov

The MEK-ERK cascade is known to be pro-inflammatory, inducing the production of various cytokines nih.gov. Inhibition of MEK1/2 by PD184352 can therefore lead to the attenuation of pro-inflammatory cytokine production. In animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA) in mice and IL-1β-induced arthritis in rabbits, oral administration of PD184352 suppressed synovitis, pannus formation, and cartilage and bone erosion nih.gov. These beneficial effects correlated with the inhibition of ERK phosphorylation in mouse joints, suggesting a reduction in the inflammatory cascade that contributes to disease progression nih.gov. Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are known to activate the MEK-ERK pathway, and their production can be suppressed by MEK inhibition nih.gov.

ERK signaling is important in lymphocyte activation and differentiation nih.gov. By inhibiting MEK1/2, PD184352 can affect the differentiation pathways of immune cells. For example, blocking ERK1/2 activity with PD184352 was shown to selectively remodel the proteome of antigen-activated CD8+ T cells and control the expression of effector molecules, cytokines, and cytokine receptors biorxiv.orgnih.gov. This indicates that PD184352 influences the differentiation of T cells, which is critical for maintaining immune homeostasis and regulating inflammatory responses biorxiv.orgnih.gov.

Efficacy of this compound (PD184352) in Cellular Models of Hematological Malignancies

The MEK-ERK pathway is frequently overexpressed or constitutively activated in various cancers, including hematological malignancies, making its components attractive therapeutic targets nih.govaacrjournals.org. PD184352 has been investigated for its anti-cancer activities.

PD184352 has demonstrated potent inhibitory effects on the proliferation and viability of various cancer cell lines. It effectively blocks the phosphorylation of ERK, thereby halting signal transduction through this pathway, which is often constitutively active in malignant cells nih.govcellsignal.com. Studies have shown that PD184352 reduces cell survival in cell lines such as MDA MB 231 breast cancer cells nih.govmdpi.com. While its efficacy can vary depending on the specific genetic mutations within the cancer cells (e.g., K-Ras or B-Raf mutations), it has shown activity in pancreatic, colon, and breast cancers, and has been explored in hematological malignancies as a MEK inhibitor nih.govaacrjournals.orgnih.govmdpi.complos.org.

Table 2: Effect of PD184352 on Cancer Cell Viability

Cell Line TypePD184352 Effect on ViabilityReference
MDA MB 231Reduced by 50% nih.govmdpi.com
A549 lung cancer cellsLess impact on survival compared to MDA MB 231 nih.gov

PD184352 induces cell cycle arrest, particularly at the G1 phase, and can lead to apoptosis in various cancer cell lines. This effect is directly linked to its inhibition of ERK1/2 activity nih.govnih.govplos.org. For instance, in melanoma cell lines with BRAF V600E or NRAS mutations, PD184352 induced G1 cell cycle arrest, accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27 and downregulation of cyclin D1 plos.org. In colon carcinoma cells, MEK/ERK inhibition can lead to cell cycle arrest and apoptosis scispace.com. While some studies show modest or no apoptosis with PD184352 alone, it can synergize with other inhibitors to induce apoptosis, such as in triple-negative breast cancer cells when combined with AKT inhibitors nih.govmdpi.com.

Table 3: Effect of PD184352 on Cell Cycle and Apoptosis

Cell Line TypeEffect on Cell CycleEffect on ApoptosisReference
Melanoma (BRAF V600E, NRAS Q61R)G1 arrestModest/None alone; synergistic with other inhibitors plos.org
Colon Carcinoma CellsG1 arrestInduced scispace.comnih.gov

Selectivity and Specificity Profiling of Jak3 in 5

Kinome-Wide Selectivity Analysis of JAK3-IN-5

This compound has demonstrated exceptional kinome-wide selectivity. nih.gov Its design leverages a unique covalent reversible binding mechanism that targets a JAK3-specific cysteine residue (Cys909) and a ligand-induced binding pocket. nih.govnih.govnih.gov This dual-targeting strategy is key to its high affinity and specificity.

A kinome-wide scan was performed to assess the selectivity of this compound (referred to as compound 5 in a key study) against a broad panel of kinases. At a concentration of 500 nM, the inhibitor showed remarkable specificity, with only one potential off-target kinase identified. nih.gov This level of selectivity is unprecedented for a JAK3 inhibitor. nih.gov The high selectivity is attributed to an exocyclic methyl group in its structure, a feature also noted for contributing to the selectivity of other kinase inhibitors. nih.gov

CompoundConcentration TestedNumber of Off-Target Kinases (Residual Activity <50%)Primary Target
This compound (Compound 5)500 nM1JAK3
Compound 4 (Analogue)500 nM11JAK3

Off-Target Kinase Interactions and Their Biological Implications (at Molecular/Cellular Level)

The kinome scan revealed that this compound has only one significant off-target kinase at a concentration of 500 nM. nih.gov Importantly, the inhibitor demonstrated no significant activity against the other ten kinases that possess a cysteine at the equivalent position to Cys909 in JAK3, underscoring its highly specific binding mechanism. nih.gov

The minimal off-target activity of this compound suggests that its biological effects at the molecular and cellular levels are almost exclusively mediated through the inhibition of JAK3. JAK3 is essential for signaling cascades initiated by cytokines that use the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. wikipedia.orgnih.gov By selectively blocking JAK3, this compound effectively inhibits these specific cytokine pathways, which are crucial for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. wikipedia.org The high selectivity ensures that other kinase-mediated signaling pathways remain largely unperturbed, which is critical for normal cellular function.

Differentiation of this compound from Other JAK Kinase Inhibitors Based on Selectivity Profiles

The selectivity profile of this compound distinguishes it significantly from other JAK inhibitors, many of which exhibit broader activity across the JAK family (pan-JAK inhibition) or target multiple JAK isoforms. nih.govsci-hub.se

Tofacitinib (B832) (CP-690,550) : Initially developed as a selective JAK3 inhibitor, subsequent studies revealed that Tofacitinib also potently inhibits JAK1 and JAK2. wikipedia.orgnih.govsci-hub.se This broader activity profile means its effects cannot be attributed solely to JAK3 inhibition. sci-hub.se

Ruxolitinib : This inhibitor is selective for JAK1 and JAK2. nih.gov

Baricitinib : Shows selectivity for JAK1 and JAK2. oup.com

Upadacitinib : A selective JAK1 inhibitor. nih.govnih.gov

Filgotinib : Considered a selective JAK1 inhibitor. oup.combmj.com

Unlike these compounds, this compound achieves a much higher degree of selectivity for JAK3 over the other JAK family members and the broader kinome. nih.gov While many first-generation inhibitors struggle to differentiate between the highly similar ATP binding sites of JAK1, JAK2, and JAK3, the unique covalent reversible mechanism of this compound allows it to overcome this challenge. wikipedia.orgnih.govnih.gov

JAK InhibitorPrimary JAK SelectivityKinome-Wide Selectivity
This compoundHighly selective for JAK3Exceptional; 1 off-target at 500 nM
TofacitinibJAK1/JAK3 > JAK2Less selective
RuxolitinibJAK1/JAK2Less selective
BaricitinibJAK1/JAK2Less selective
UpadacitinibJAK1More selective for JAK1

Implications of Selectivity for Preclinical Therapeutic Window and Efficacy

The exceptional selectivity of this compound has significant implications for its preclinical profile. A wider therapeutic window—the range between the dose required for therapeutic effect and the dose causing toxicity—is a key goal in drug development. By minimizing off-target kinase interactions, highly selective inhibitors are expected to have fewer mechanism-independent side effects. wikipedia.orgfrontiersin.org

The functions of JAK1 and JAK2 are widespread; JAK2 is critical for hematopoiesis, while JAK1 is involved in numerous cytokine signaling pathways. frontiersin.orgnih.govnih.gov Inhibition of these kinases can lead to broader biological effects. Because JAK3's role is largely confined to the immune system, a highly selective JAK3 inhibitor like this compound could provide potent immunosuppression with a reduced risk of the adverse effects associated with inhibiting other JAK isoforms. wikipedia.orgnih.gov This targeted efficacy allows for the precise modulation of the immune response without disrupting other essential physiological processes, suggesting a favorable preclinical therapeutic index. frontiersin.org The ability to achieve high potency against the desired target while avoiding others is a critical factor in advancing a compound through preclinical development. wikipedia.org

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Jak3 in 5

Identification of Key Structural Determinants for JAK3-IN-5 Potency and Selectivity

The unique Cys909 residue in the ATP binding pocket of JAK3 is a primary structural determinant for achieving high selectivity with covalent inhibitors. nih.govnih.govmdpi.comresearchgate.netmdpi.comfrontiersin.orgbsb-muenchen.deresearchgate.net This cysteine is structurally analogous to those targeted by covalent kinase inhibitors like afatinib (B358) (targeting EGFR Cys797) and ibrutinib (B1684441) (targeting BTK Cys481). nih.gov

Studies on compounds like this compound (referred to as compound 5 in some research) have revealed that these inhibitors can exhibit both non-covalent and covalent binding modes within the JAK3 active site, underscoring the reversible nature of the covalent interaction. researchgate.netresearchgate.net The co-crystal structures of JAK3 with such inhibitors demonstrate a typical bidentate hydrogen bonding pattern with the hinge region of the enzyme. researchgate.netresearchgate.net

Beyond the covalent interaction, other structural features contribute significantly to potency and selectivity. For instance, in certain tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine scaffolds, a nitrile substituent has been observed to induce an unprecedented binding pocket by interacting with arginine residues (R911 and R953) in JAK3. acs.orgsci-hub.se This induced-fit binding pocket, observed in crystal structures, plays a role in enhancing potency and isoform selectivity. acs.orgsci-hub.se

Chemical modifications, such as fluorine substitutions on pyrimidine-based inhibitors, also impact activity. While 2,5-difluorine substitution showed good selectivity but reduced potency, 3,5-difluorine substitutions improved potency while maintaining good cellular selectivity. nih.gov Conversely, the introduction of aliphatic tails can lead to a complete loss of potency. nih.gov

Strategies for Lead Optimization of this compound Analogs

Lead optimization strategies for this compound analogs primarily revolve around exploiting the Cys909 residue for covalent inhibition, which is a key approach for developing highly selective JAK3 inhibitors. nih.govnih.govmdpi.comfrontiersin.orgbsb-muenchen.de Medicinal chemistry campaigns involve systematic structure-activity relationship (SAR) studies to identify and refine potent and selective compounds. nih.gov

Cellular assays, such as those utilizing Translocation ETS Leukemia protein (Tel)-JAK fusion kinase transformed Ba/F3 cells, are crucial for guiding optimization efforts by providing an efficient and reliable measure of a compound's ability to inhibit JAK signaling in a cellular context. nih.gov This ensures that observed enzymatic potency translates effectively into biological activity.

Computational approaches are extensively employed in lead optimization. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), molecular dynamics (MD) simulations, and free energy calculations (e.g., MM/GBSA) are used to assess potential drug candidates and optimize their binding affinity. mdpi.comfrontiersin.orgunipa.itnih.gov These computational tools provide valuable insights into the pivotal residues involved in binding interactions, thereby guiding the rational design of novel compounds with enhanced binding affinity and selectivity. mdpi.comfrontiersin.orgnih.gov Virtual screening is also a powerful tool for identifying lead hits and aiding in their optimization. unipa.it Furthermore, the design of reliable pharmacophore models helps in characterizing essential chemical features, which can then be used to design and screen for new inhibitors with improved properties. mdpi.comfrontiersin.org

Impact of Chemical Modifications on this compound's Biological Activity

Chemical modifications to the core structure of this compound and its analogs have a profound impact on their biological activity, particularly their potency and selectivity. The incorporation of an acrylamide (B121943) or α-cyanoacrylamide electrophilic warhead is critical for forming a covalent bond with Cys909, which is essential for achieving high potency and isoform selectivity. nih.govfrontiersin.orgacs.orgnih.gov

However, the nature of this warhead and its immediate surroundings can be finely tuned. For instance, saturating the α,β-double bond within the cyanoacrylamide motif can alter potency. In some cases, primary amides showed a reversed trend in potency upon saturation compared to their acrylamide counterparts, suggesting complex interactions influencing activity. sci-hub.se

The presence and position of substituents also play a significant role. As noted earlier, the pattern of fluorine substitutions on pyrimidine-based scaffolds directly affects both potency and selectivity. nih.gov Truncation of side chains that occupy specific pockets within the ATP binding site, such as the cyclohexyl side chain, can lead to a significant decrease in inhibitory potency. sci-hub.se Conversely, the introduction of bulky or aliphatic tails can result in a complete loss of activity, highlighting the precise steric and electronic requirements for effective binding. nih.gov

The ability of a chemical modification to induce new binding pockets, such as the arginine pocket observed with certain nitrile substituents, can dramatically enhance the inhibitor's potency and selectivity by creating additional favorable interactions with the enzyme. acs.orgsci-hub.se

Rational Design Approaches Guided by this compound's Binding Mode

Rational design of JAK3 inhibitors, informed by the binding mode of compounds like this compound, heavily leverages the unique presence of Cys909. nih.govmdpi.commdpi.comfrontiersin.orgbsb-muenchen.deresearchgate.net This allows for the design of covalent inhibitors that form a stable bond with the enzyme, leading to enhanced affinity and selectivity compared to purely reversible inhibitors. mdpi.comfrontiersin.org

Co-crystal structures of JAK3 in complex with inhibitors (e.g., PDB IDs 5LWM, 5LWN, or structures involving compound 9 and this compound itself) provide invaluable atomic-level details of the binding interactions. nih.govmdpi.comresearchgate.netresearchgate.netacs.orgsci-hub.sercsb.org These structures confirm the covalent interaction and reveal specific hydrogen bonding patterns, particularly with the hinge region of JAK3. researchgate.netresearchgate.netnih.gov Understanding these precise interactions is fundamental for designing new scaffolds or modifying existing ones to optimize binding.

The discovery of induced-fit binding pockets, such as the arginine pocket, through crystallography has opened new avenues for rational design. acs.orgsci-hub.se Inhibitors can be specifically designed to exploit these transient or induced pockets, leading to highly selective compounds that engage the enzyme in a unique manner. acs.orgsci-hub.se

Computational modeling techniques are indispensable in this rational design process. Molecular dynamics simulations, 3D-QSAR, covalent docking, and MM/GBSA analyses are routinely used to predict binding affinities, identify critical amino acid residues involved in interactions, and guide the synthesis of novel compounds with improved properties. mdpi.comfrontiersin.orgfrontiersin.orgunipa.itnih.gov These methods allow for the in silico screening and optimization of numerous derivatives, significantly accelerating the drug discovery process. Pharmacophore models, which define the essential chemical features for JAK3 inhibition, are also employed to virtually screen large libraries and identify promising new chemical entities. mdpi.comfrontiersin.org

Mechanisms of Resistance to Jak3 in 5

Identification of Genetic Alterations Conferring Resistance to JAK3-IN-5

Resistance to JAK3 inhibitors can arise from specific genetic changes within the JAK3 gene itself or through alterations in interconnected signaling pathways. These genetic modifications often lead to sustained pathway activation despite the presence of the inhibitor.

JAK3 Mutations Affecting Inhibitor Binding or Kinase Activity

Mutations within the JAK3 gene are a primary mechanism of acquired resistance to JAK3 inhibitors. These mutations can alter the protein's structure, affecting how the inhibitor binds or influencing the intrinsic kinase activity of JAK3. Activating mutations in JAK3, particularly those in the pseudokinase (JH2) and kinase (JH1) domains, can lead to constitutive activation of the JAK/STAT pathway, promoting cytokine-independent growth and reducing sensitivity to inhibitors nih.govprobes-drugs.orgnih.gov.

For instance, specific JAK3 mutations such as M511I and R657Q have been shown to induce cytokine-independent STAT5 activation nih.gov. In T-cell acute lymphoblastic leukemia (T-ALL), JAK3 activating mutations can inhibit apoptosis, leading to resistance to mitochondrial apoptosis researchgate.net. Furthermore, studies in peripheral T-cell lymphoma (PTCL) have identified JAK3 p.A573V and p.M511I mutations that mediate resistance to anti-PD-1 therapy by inactivating STAT3 and decreasing PD-L1 expression mrc.ac.ukmims.com.

Resistance can also arise from the cooperation between different JAK family members. Cells initially harboring an activating mutation in JAK1 can acquire a secondary activating mutation in JAK3, and vice versa, leading to increased resistance to JAK inhibitors wikidata.org. This suggests a complex interplay where mutations in one JAK can compensate for the inhibition of another.

The constitutive phosphorylation of the activating Y980 residue in JAK3, often observed in Extranodal NK/T-cell lymphoma (NKTCL), along with acquired activating mutations predominantly in the pseudokinase domain, contributes to the persistent activation of JAK3 mims.com.

A summary of common JAK3 mutations and their effects on inhibitor binding or kinase activity is presented in Table 1.

Mutation Type/LocationEffect on JAK3 ActivityImpact on Inhibitor SensitivityAssociated ConditionsSource
Pseudokinase (JH2) domain mutations (e.g., M511I, R657Q, A573V)Constitutive activation, cytokine-independent growthReduced sensitivity to JAK3 inhibitorsT-ALL, PTCL, NKTCL nih.govprobes-drugs.orgnih.govmrc.ac.ukmims.commims.com
Kinase (JH1) domain mutations (e.g., L857Q)Constitutive activationReduced sensitivity to JAK3 inhibitorsT-ALL nih.gov
Y980 phosphorylationConstitutive activationContributes to resistanceNKTCL mims.com
Cooperation with JAK1 mutationsIncreased STAT activationEnhanced resistance to JAK inhibitorsT-cell malignancies wikidata.orgnih.gov

Upstream or Downstream Pathway Compensations

Beyond direct JAK3 mutations, resistance to JAK3 inhibitors can stem from compensatory mechanisms in upstream or downstream signaling pathways. The JAK-STAT pathway is a central component of intracellular signaling, and its deregulation is frequently observed in cancer citeab.com.

Activation of alternative signaling cascades, such as the PI3K/AKT/mTOR pathway, can mediate drug resistance by promoting cell proliferation and survival dntb.gov.uafrontiersin.org. Overexpression of anti-apoptotic proteins, like BCL2, often mediated by the PI3K/Akt pathway, can enable cancer cells to evade chemotherapy-induced death frontiersin.org. In some breast cancer cells, a JAK3-ERK pathway, rather than the canonical JAK3-STAT3 pathway, has been implicated in EGF-mediated induction of matrix metalloproteinase-9, suggesting alternative signaling routes that might bypass JAK3 inhibition nih.gov.

The common gamma chain receptor (IL2Rγ) plays a critical role in regulating mutant JAK3 kinase activity and is reciprocally regulated by JAK3, contributing to constitutive JAK/STAT signaling mims.com. This reciprocal regulation can serve as a compensatory mechanism, maintaining pathway activity even when JAK3 is targeted. Furthermore, the silencing of suppressor of cytokine signaling (SOCS) proteins, like SHP-1 and SOCS-1, through hypermethylation, can lead to sustained JAK/STAT pathway activation and contribute to resistance dntb.gov.uaciteab.com. Similarly, the downregulation of the PTPRK gene, which normally inactivates STAT3, can promote constitutive STAT3 activation, thereby contributing to resistance mims.com.

Cellular Adaptive Responses to this compound Treatment

Cellular adaptive responses represent dynamic changes in cell behavior and phenotype that allow cancer cells to survive and proliferate under JAK3 inhibitor treatment. These responses are not necessarily driven by fixed genetic mutations but rather by reversible alterations in cellular processes.

One significant adaptive response involves the tumor microenvironment (TME), which can facilitate cancer progression and immune evasion researchgate.net. Chronic inflammation and persistent interferon signaling within the TME can lead to T-cell exhaustion, a major mechanism underlying immunotherapy resistance ashpublications.orgciteab.com. While JAK inhibitors can help overcome this by resetting chronic signaling and enhancing T-cell activity, complex adaptive responses can emerge. For example, some studies suggest that JAK3 inhibition can paradoxically increase pro-inflammatory cytokine levels in certain contexts, indicating a nuanced adaptive response nih.gov.

Long-term exposure to JAK inhibitors can also select for cells capable of cytokine-independent proliferation, even in the absence of new mutations, signifying an adaptive shift in growth dependency probes-drugs.orgwikidata.org. Additionally, the overexpression of efflux pumps by cancer cells is a well-documented adaptive mechanism leading to multi-drug resistance, which could impact the intracellular concentration and efficacy of JAK3 inhibitors dntb.gov.ua.

Strategies to Overcome this compound Resistance in Preclinical Models

Overcoming resistance to JAK3 inhibitors requires multifaceted strategies, often involving combination therapies or the development of next-generation compounds with improved properties.

Combination Therapies with this compound

Combination therapy is a highly promising approach to circumventing resistance to JAK3 inhibitors by simultaneously targeting multiple pathways or vulnerabilities ashpublications.orgnih.gov. Preclinical studies have demonstrated the efficacy of combining JAK3 inhibitors with other therapeutic agents.

For instance, Tofacitinib (B832), a selective JAK1 and JAK3 inhibitor, has shown synergistic activity with conventional chemotherapeutics like prednisolone (B192156) and dexamethasone (B1670325) in JAK3 mutant T-ALL mouse models, proving more effective than monotherapy researchgate.net. Synergistic activity has also been observed when Tofacitinib and Ruxolitinib are combined with BCL2 inhibitors (e.g., Venetoclax) and RAS/MEK pathway inhibitors (e.g., Selumetinib, Trametinib) in murine models researchgate.net.

In the context of immunotherapy, combining JAK inhibitors with immune checkpoint inhibitors (ICIs) is a strategy to enhance antitumor immunity and overcome resistance ashpublications.org. Low-dose JAK3 inhibition, for example, using PF-06651600 (Ritlecitinib), has been shown to improve antitumor T-cell immunity and enhance the efficacy of cellular and peptide vaccine strategies in mouse models of solid cancer citeab.comcenmed.com. This suggests that modulating JAK3 activity can prime the immune system for more effective responses to other immunotherapies. Furthermore, dual FLT3/JAK inhibition has been found to overcome resistance to FLT3-ITD inhibition, highlighting the potential of targeting parallel or compensatory kinase pathways mims.com.

Table 2 outlines examples of successful combination therapies involving JAK3 inhibitors in preclinical models.

JAK3 InhibitorCombination Agent(s)Mechanism of Action of CombinationPreclinical Model/OutcomeSource
TofacitinibConventional chemotherapeutics (prednisolone, dexamethasone)Enhanced apoptosis, reduced tumor burdenJAK3 mutant T-ALL mouse models, more effective than monotherapy researchgate.net
Tofacitinib, RuxolitinibBCL2 inhibitors (Venetoclax), RAS/MEK inhibitors (Selumetinib, Trametinib)Synergistic inhibition of cell proliferation and survivalMurine models researchgate.net
PF-06651600 (Ritlecitinib)Cellular and peptide vaccinesImproved antitumor T-cell immunity, decreased tumor loadMouse models of solid cancer citeab.comcenmed.com
JAK inhibitorFLT3 inhibitorsOvercomes FLT3-ITD inhibition resistanceIn vitro studies mims.com
JAK inhibitorImmune checkpoint inhibitors (ICIs)Enhanced antitumor immunity, overcome immunotherapy resistancePreclinical and clinical studies ashpublications.org

Development of Next-Generation this compound Derivatives

The high homology among JAK family members has historically complicated the design of isoform-selective inhibitors, often leading to pan-JAK inhibitors with off-target effects cenmed.commims.com. To address this, the development of next-generation JAK3 inhibitors focuses on achieving greater selectivity and potency to minimize adverse effects and overcome resistance mechanisms.

JAK3 is considered an attractive target for highly selective inhibition due to its restricted expression primarily in lymphoid tissues cenmed.commims.com. Next-generation inhibitors aim to maintain therapeutic effectiveness while avoiding the broader immunosuppressive effects associated with less selective compounds mims.com.

A key advancement is the development of covalent JAK3 inhibitors, such as Ritlecitinib (PF-06651600). Ritlecitinib is a potent and irreversible JAK3-selective inhibitor that covalently binds to a unique cysteine residue (Cys909) in JAK3 cenmed.commims.commrc.ac.ukfrontiersin.org. This covalent binding enhances its selectivity for JAK3, showing minimal activity against JAK1, JAK2, and TYK2 cenmed.commims.com. Such highly selective compounds are crucial for precisely targeting JAK3-driven pathologies while sparing other essential JAK-mediated signaling pathways, thereby potentially mitigating resistance and improving therapeutic outcomes. The exploration of allosteric inhibitors, which target sites outside the ATP-binding pocket (e.g., the JH2 domain), also represents a promising avenue for developing next-generation therapeutics with novel binding mechanisms that could overcome resistance mutations affecting the ATP-binding site cenmed.com.

Pharmacological and Adme Aspects of Jak3 in 5 Preclinical/in Vitro Focus

Cellular Uptake and Intracellular Distribution of JAK3-IN-5

The Janus kinase 3 (JAK3) enzyme is expressed predominantly in hematopoietic cells, playing a crucial role in immune function. nih.govresearchgate.net Selective inhibitors are therefore designed to target these immune cells. Research on selective JAK3 inhibitors hypothesizes that the most relevant compartment for drug action is immune cells and that distribution to inflamed tissue is a critical pharmacokinetic characteristic for efficacy in autoimmune conditions. nih.govacs.orgnih.govresearchgate.net

Preclinical studies in mice have provided insight into the tissue distribution of selective JAK3 inhibitors. Following intravenous administration, the highest organ concentration of a key selective JAK3 inhibitor was observed in lung tissue eight hours after administration. nih.govacs.org When administered orally, higher levels of the compound were found in ileal tissue and bile. nih.govacs.org The presence of the compound in bile suggests that it is efficiently absorbed and undergoes hepatic elimination. nih.govacs.org The development of JAK3 inhibitors has also involved conjugation to carrier molecules, such as macrolides, to improve uptake into immune cells and inflamed tissues. acs.orgnih.gov

In Vitro Metabolic Stability and Metabolite Identification of this compound

Preclinical pharmacokinetic studies have indicated that certain selective JAK3 inhibitors are subject to metabolic instability. nih.govnih.govresearchgate.net This is evidenced by a short elimination half-life in plasma, which has prompted further research to create derivatives with improved stability. nih.gov For instance, a plasma half-life of approximately 22-23 minutes was observed in mice for a lead selective JAK3 inhibitor, suggesting that the compound is rapidly cleared. nih.gov This rapid clearance is believed to be due to the metabolism of side groups that bind in the kinase's selectivity pocket. nih.govresearchgate.net

While literature suggests that metabolites for this class of compounds have been reported, specific details on their structure and identity are not extensively available in public preclinical reports. nih.govacs.org The primary approach to improving the compound's properties has been to enhance metabolic stability through structural modifications, which has led to analogues with significantly longer plasma half-lives. nih.gov

Plasma Protein Binding Characteristics of this compound

Information regarding the specific plasma protein binding characteristics of this compound from preclinical in vitro studies is not detailed in the available literature. The degree of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is a critical parameter that influences a drug's distribution, availability to target tissues, and its rate of metabolism and excretion.

Drug-Drug Interaction Potential of this compound (Enzyme Inhibition/Induction, Transporter Interactions in vitro)

Specific in vitro studies detailing the drug-drug interaction potential of this compound have not been reported. However, based on the general class of Janus kinase (JAK) inhibitors, a theoretical potential for interactions exists. JAK inhibitors are often metabolized by hepatic cytochrome P450 (CYP) enzymes. researchgate.net Therefore, co-administration with strong inhibitors or inducers of these enzymes could alter the plasma concentrations of a JAK inhibitor.

Furthermore, JAK inhibitors as a class have been shown to interact with various drug transporters in vitro, acting as either substrates or inhibitors. nih.govinformahealthcare.comresearchgate.net Such interactions could theoretically lead to drug-drug interactions by affecting the absorption, distribution, and elimination of the inhibitor or co-administered drugs. nih.govinformahealthcare.com The clinical significance of these in vitro findings is dependent on the unbound plasma concentration of the specific inhibitor. nih.govresearchgate.net

Pharmacokinetic Profile in Preclinical Animal Models (e.g., mice, rats)

The pharmacokinetic profile of a selective JAK3 inhibitor, structurally related to this compound, has been assessed in female BALB/c mice. The compound demonstrated low oral bioavailability and rapid elimination. Following intravenous injection, the elimination half-life in plasma was determined to be 23 minutes. nih.gov The apparent oral bioavailability was low, calculated at 10.4%. nih.govacs.org This is significantly lower than that of less selective JAK inhibitors like Tofacitinib (B832), which shows an oral bioavailability of 57% in the same mouse strain. nih.gov These findings suggest that while the compound is a potent and selective inhibitor, its utility in preclinical models is limited by its pharmacokinetic properties, specifically its rapid metabolism and poor oral exposure. nih.gov

Table 1: Pharmacokinetic Parameters of a Selective JAK3 Inhibitor in BALB/c Mice
ParameterValueRoute of Administration
Elimination Half-life (t½)23 minutesIntravenous (i.v.)
Apparent Oral Bioavailability (BA)10.4%Oral (p.o.)

Novel Applications and Research Directions for Jak3 in 5

Repurposing Potential of JAK3-IN-5 beyond Primary Indications

The restricted expression of JAK3, primarily in hematopoietic cells, makes it an attractive target for various conditions where immune dysregulation is a key factor. nih.govnih.gov While initially developed for autoimmune diseases like rheumatoid arthritis, the potential applications of selective JAK3 inhibitors are being investigated in other domains. researchgate.netnih.gov

One significant area of exploration is oncology. Aberrant JAK3 activation has been identified in several lymphoproliferative disorders, including T-cell acute lymphoblastic leukemia (T-ALL) and T-cell prolymphocytic leukemia (T-PLL). nih.gov This suggests that selective JAK3 inhibition could be a viable therapeutic strategy for these cancers. Preclinical studies with tofacitinib (B832), which inhibits JAK1 and JAK3, have shown effectiveness in T-ALL patients with JAK1/JAK3 mutations. researchgate.net The high selectivity of compounds like this compound could offer a more targeted approach with potentially fewer side effects.

Another emerging area of interest is in the context of viral infections and the associated inflammatory responses. For instance, dysregulated JAK3 activation has been linked to the severe inflammation seen in SARS-CoV-2 infections. nih.govresearchgate.net This has led to the consideration of JAK inhibitors as a therapeutic option to mitigate the cytokine storm associated with COVID-19. nih.govresearchgate.net

The table below summarizes potential repurposing opportunities for selective JAK3 inhibitors based on the underlying biological rationale.

Therapeutic AreaPotential IndicationRationale
Oncology T-cell acute lymphoblastic leukemia (T-ALL), T-cell prolymphocytic leukemia (T-PLL), Anaplastic Large-Cell Lymphoma (ALCL), Cutaneous T-cell LymphomaAberrant activation of the JAK3 signaling pathway is implicated in the pathogenesis of these hematological malignancies. nih.gov
Infectious Diseases COVID-19 (to mitigate cytokine storm)Dysregulated JAK3 activation contributes to the hyperinflammatory response in severe SARS-CoV-2 infections. nih.govresearchgate.net
Transplantation Prevention of allograft rejectionAs a key regulator of lymphocyte function, inhibiting JAK3 could suppress the immune response against transplanted organs.

Use of this compound as a Chemical Probe for Elucidating JAK3 Biology

The development of highly selective and potent JAK3 inhibitors has provided researchers with powerful chemical probes to dissect the specific biological roles of JAK3. nih.gov A key feature of JAK3 that has been exploited in the design of these probes is the presence of a unique cysteine residue (Cys909) in its ATP-binding pocket, which is absent in other JAK family members. nih.govnih.gov Covalent inhibitors that irreversibly bind to this cysteine residue offer high selectivity and are invaluable tools for research. nih.govnih.gov

These chemical probes allow for the acute and specific inhibition of JAK3 catalytic activity, enabling researchers to distinguish its functions from those of other JAKs, which are more broadly expressed. nih.govnih.gov For example, such tools have been instrumental in confirming that compounds act via JAK3 and not through off-target mechanisms. nih.gov

A chemical-genetic model has been developed in mice where the critical cysteine residue in JAK3 is mutated to a serine. nih.gov Cells from these mice are resistant to covalent JAK3 inhibitors but show normal responses to cytokines that signal through JAK3. nih.gov This model, in conjunction with selective chemical probes, provides a robust system for validating the on-target effects of JAK3 inhibitors and for exploring the nuanced roles of JAK3 in immune cell signaling. nih.govescholarship.org

The use of these probes has, for instance, helped to elucidate a previously unknown biphasic role for JAK3 catalytic activity in sustaining STAT5 phosphorylation in response to IL-2 stimulation in T cells. escholarship.org

The table below details the characteristics of an ideal JAK3 chemical probe.

CharacteristicDescriptionImportance for Research
High Potency Low nanomolar IC50 value against JAK3.Allows for use at low concentrations, minimizing the risk of off-target effects.
High Selectivity Significantly less activity against other JAK family members (JAK1, JAK2, TYK2) and a broad panel of other kinases.Ensures that observed biological effects are attributable specifically to the inhibition of JAK3. nih.govnih.gov
Mechanism of Action Covalent binding to the unique Cys909 residue.Provides irreversible inhibition and high specificity for JAK3. nih.govnih.gov
Cellular Activity Ability to inhibit JAK3 signaling in cellular assays (e.g., cytokine-stimulated STAT phosphorylation).Demonstrates target engagement and functional consequences in a biological context. nih.gov
In Vivo Suitability Favorable pharmacokinetic properties for use in animal models.Enables the study of JAK3 function in a whole-organism setting. nih.gov

Integration of this compound into Multi-Targeted Therapeutic Strategies

Given the complexity of signaling pathways in diseases like cancer and autoimmune disorders, therapeutic strategies that involve targeting multiple nodes in a network are gaining traction. The high selectivity of this compound makes it a suitable candidate for inclusion in such multi-targeted approaches.

In oncology, for example, cancer cells often develop resistance to single-agent therapies by activating alternative signaling pathways. The JAK/STAT pathway can interact with other critical cancer-promoting pathways. mdpi.com Therefore, combining a selective JAK3 inhibitor with inhibitors of other kinases or signaling proteins could lead to synergistic effects and overcome resistance.

The concept of dual-function inhibitors is also being explored. For instance, a compound named WHI-P131 has been described as a dual-function inhibitor of JAK3. nih.gov This highlights the potential for designing single molecules that can modulate multiple targets. While this compound is highly selective, its backbone could potentially be modified to incorporate pharmacophores that target other proteins of interest, creating a multi-targeted agent.

Furthermore, in the context of autoimmune diseases, patients may benefit from therapies that target different aspects of the immune response. A selective JAK3 inhibitor could be combined with other immunomodulatory drugs to achieve a more profound or broader therapeutic effect.

Research into the synergistic effects of combining JAK3 inhibition with other targeted therapies is an active area of investigation.

Development of Advanced Delivery Systems for this compound (e.g., Nanoparticle Formulations in Research Settings)

To enhance the therapeutic potential of JAK3 inhibitors, researchers are exploring advanced delivery systems. nih.gov Nanoparticle-based drug delivery, in particular, offers several advantages, including improved bioavailability, targeted delivery to specific tissues or cells, and controlled release of the therapeutic agent. nih.govnih.gov

In a research setting, nanoparticle constructs of the JAK3 inhibitor WHI-P131 have been developed. nih.gov These formulations demonstrated high encapsulation efficiency and were shown to be effective in causing apoptotic death in leukemia cells in vitro and in a mouse xenograft model of chemotherapy-resistant leukemia. nih.gov This provides a proof-of-concept for the utility of nanoparticle delivery for JAK3 inhibitors.

Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered for drug delivery. nih.govnih.gov Liposomes, which are lipid-based vesicles, are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Polymeric nanoparticles can be designed for controlled, sustained release of the encapsulated drug. nih.gov

For a compound like this compound, encapsulation in nanoparticles could potentially:

Increase its solubility and stability.

Prolong its circulation time in the body.

Enable targeted delivery to immune cells or inflamed tissues, thereby increasing efficacy and reducing systemic exposure.

The table below outlines different nanoparticle systems and their potential applications for the delivery of JAK3 inhibitors in a research context.

Nanoparticle SystemDescriptionPotential Research Application for JAK3 Inhibitors
Liposomes Self-assembled vesicles composed of lipid bilayers. nih.govEncapsulation of this compound to improve its pharmacokinetic profile and facilitate delivery to target cells. nih.gov
Polymeric Nanoparticles Formed from biodegradable polymers like PLGA or PEG. nih.govDevelopment of controlled-release formulations of this compound for sustained therapeutic effect in preclinical models of chronic inflammation.
Dendrimers Highly branched, synthetic polymers with a well-defined structure.Used as carriers for nucleic acids and small molecule drugs, potentially offering a platform for this compound delivery. mdpi.com

Methodological Approaches in Jak3 in 5 Research

High-Throughput Screening Methodologies for JAK3-IN-5 Identification

High-throughput screening (HTS) is a cornerstone in the initial identification of potential therapeutic compounds like this compound from large chemical libraries. The goal of HTS in this context is to rapidly identify molecules that can inhibit JAK3 enzyme activity with high efficiency.

Biochemical Assays: HTS often employs biochemical assays designed to measure JAK3 enzyme activity. These assays are miniaturized and optimized for automation, allowing for the rapid testing of thousands to millions of compounds. Common readouts include fluorescence polarization (FP), fluorescence intensity (FI), and time-resolved fluorescence resonance energy transfer (TR-FRET) bellbrooklabs.com. For instance, Transcreener® ADP² Assays are utilized to directly measure ADP formation, a product of kinase activity, providing a universal method to assess the activity of ADP-producing enzymes like JAK3 bellbrooklabs.com. Robust assay conditions, indicated by high Z' values, are essential for reliable HTS campaigns bellbrooklabs.com.

Virtual Screening (VS): Complementary to experimental HTS, computational approaches like virtual screening are extensively used. Structure-Based Virtual Screening (SBVS) aims to discover JAK3 inhibitors by computationally docking large databases of compounds into the JAK3 enzyme's active site frontiersin.orgnih.gov. This involves techniques such as pharmacophore modeling, which identifies essential chemical features required for binding, and molecular docking, which predicts the binding affinity and orientation of compounds within the target protein nih.govnih.gov. For example, studies have used pharmacophore models derived from known JAK3 inhibitors to screen large 3D databases, identifying potential lead compounds with favorable binding energies nih.govnih.gov.

Biochemical and Biophysical Techniques for this compound Characterization (e.g., Enzyme Assays, Mass Spectrometry, SPR)

Once potential hits like this compound are identified through screening, more detailed biochemical and biophysical techniques are employed to characterize their interaction with JAK3 and confirm their inhibitory properties.

Enzyme Assays: These assays are fundamental for quantifying the inhibitory potency of this compound, typically expressed as an IC50 value (the concentration required to inhibit 50% of enzyme activity). Assays like the HTRF KinEASE-TK assay and fluorescence resonance energy transfer (FRET)-based Z'-LYTE assay are commonly used to measure the binding potency and selectivity of compounds against recombinant human kinases, including JAK1, JAK2, JAK3, and TYK2 nih.gov. These assays help determine the specificity of this compound for JAK3 over other JAK family members.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for characterizing enzymes and their interactions with inhibitors. It can determine the molecular weight and modification status of enzymes, identify post-translational modifications (e.g., phosphorylation), and provide insights into molecular interactions mtoz-biolabs.com. For JAK3 inhibitors, MS can be used to confirm covalent binding, such as the formation of a covalent bond with a specific cysteine residue (e.g., Cys909 in JAK3) through Michael addition reactions, which can lead to potent and irreversible inhibition nih.govethz.ch.

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique used to study real-time binding kinetics between a ligand (e.g., JAK3 enzyme) and an analyte (e.g., this compound). It provides quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) proqinase.comacs.orgwyatt.com. This technique is crucial for understanding the strength and stability of the interaction between this compound and its target, offering insights into its binding mechanism and residence time acs.orgpromega.co.uk.

An illustrative example of data obtained from such characterization techniques for JAK3 inhibitors (not specific to this compound, but representative of the data types) might include:

TechniqueParameter MeasuredTypical Application for this compound
Enzyme Assay (e.g., HTRF)IC50 (Inhibitory Concentration 50%)Potency against JAK3 enzyme
SPRKD (Equilibrium Dissociation Constant)Binding affinity to JAK3 protein
Mass SpectrometryMolecular Weight, ModificationsConfirmation of covalent binding, PTMs

Advanced Imaging Techniques for this compound Target Engagement Studies

Confirming that a compound like this compound engages its intended target within a living cellular environment is critical for drug development. Advanced imaging techniques provide direct or indirect evidence of target engagement.

BRET-based Target Engagement Assays: Bioluminescence Resonance Energy Transfer (BRET)-based assays are a novel method to assess direct competitive binding in live cells promega.co.uk. These assays can reveal the apparent intracellular affinity of a chemical probe or inhibitor for its target and provide insights into the durability and reversibility of intracellular binding promega.co.uk. For a compound like this compound, this would demonstrate its ability to bind to JAK3 within the complex cellular milieu.

Cellular Thermal Shift Assay (CETSA): CETSA is a label-free technique that exploits the principle that ligand binding often stabilizes a protein against thermal denaturation acs.orgresearchgate.net. By measuring changes in the melting temperature of JAK3 in the presence of this compound within cells, researchers can infer target engagement.

Fluorescence Imaging of STAT Phosphorylation: Given that JAK3 activation leads to the phosphorylation and nuclear translocation of STAT proteins (e.g., STAT5) thermofisher.comnih.gov, advanced fluorescence imaging techniques can monitor these downstream effects. Using cell lines stably expressing GFP-STAT genetic fusions, researchers can observe the nuclear localization of phosphorylated STAT proteins in response to cytokine stimulation and how this process is inhibited by this compound treatment thermofisher.com. This provides a functional readout of target engagement in a cellular context.

Omics Approaches (e.g., Genomics, Proteomics, Metabolomics) in Response to this compound Treatment

'Omics' technologies provide a comprehensive view of the molecular changes occurring within a biological system in response to treatment with a compound like this compound. These high-throughput methods generate vast amounts of data, offering insights into the compound's mechanism of action and potential off-target effects.

Genomics: Genomics studies, including transcriptomics (the study of mRNA and gene expression), can identify changes in gene expression profiles in cells or tissues treated with this compound uninet.eduoatext.comscielo.org.mx. This can reveal pathways modulated by the compound beyond the direct JAK3 inhibition, providing a broader understanding of its biological impact. Next-generation sequencing is a key technology for genomics and transcriptomics studies scielo.org.mx.

Proteomics: Proteomics focuses on the comprehensive study of proteins within a cell or tissue, including their expression levels, modifications, and interactions proteobiojournal.comuninet.eduscielo.org.mx. For this compound, proteomics approaches, often utilizing mass spectrometry, can identify changes in protein phosphorylation (especially of STAT proteins downstream of JAK3), protein abundance, and protein-protein interactions following treatment ethz.chnih.gov. This can confirm the direct inhibition of JAK3 signaling and uncover other protein networks affected by the compound. A functional proteomics approach coupling JAK3 autokinase assays to mass spectrometry can reveal novel autophosphorylation sites, providing critical information about JAK3 regulation and the compound's impact on it nih.gov.

Metabolomics: Metabolomics involves the analysis of the complete set of low molecular weight metabolites present in a biological sample proteobiojournal.comuninet.eduscielo.org.mx. By comparing the metabolome of treated versus untreated cells or organisms, researchers can identify metabolic pathways that are altered by this compound, offering insights into its physiological effects and potential biomarkers of response uninet.edu. Mass spectrometry is a primary technology used in metabolomics studies oatext.comscielo.org.mx.

Integrating these 'omics' data types (multi-omics integration) allows researchers to move beyond simple correlations to causal insights, identifying master regulator genes or proteins that drive a particular cellular phenotype in response to this compound treatment genexplain.com.

Compound Names and PubChem CIDs

Conclusion and Future Perspectives on Jak3 in 5 Research

Summary of Key Preclinical Findings for Selective JAK3 Inhibitors

Preclinical studies on selective JAK3 inhibitors have demonstrated their potential in modulating immune responses relevant to various autoimmune and inflammatory diseases, as well as certain hematological malignancies.

Efficacy in Autoimmune Models:

Rheumatoid Arthritis (RA): Selective JAK3 inhibitors, such as PF-06651600 (Ritlecitinib), have shown efficacy in preclinical models of RA. For instance, PF-06651600 reduced disease pathology in rat adjuvant-induced arthritis models. cenmed.com Another dual BTK and JAK3 irreversible covalent inhibitor, XL-12, significantly reduced swelling and arthritis index in adjuvant arthritis rat models, demonstrating more potent antiarthritic activity than ibrutinib (B1684441). nih.govnih.gov The inhibition of JAK3 is believed to reduce the production of pro-inflammatory cytokines like IL-6 and IL-17, which are key contributors to RA pathogenesis. newdrugapprovals.org

Transplant Rejection: JAK3 inhibitors have been investigated for their potential to prevent organ transplant rejection. For example, CP-690,550 (Tofacitinib), while not exclusively selective for JAK3, has shown promise in delaying rejection and prolonging kidney allograft survival in nonhuman primate models. [5 in previous search]

Other Inflammatory Conditions: PF-06651600 has also shown efficacy in mouse experimental autoimmune encephalomyelitis models, suggesting its potential in other inflammatory conditions. cenmed.com

Anti-proliferative Effects in Hematological Malignancies: Gain-of-function mutations in JAK3 are associated with various T-cell leukemias and lymphomas. Preclinical studies have explored JAK3 inhibitors as potential therapeutic agents in these cancers. For example, some JAK3 mutations (e.g., A572V) lead to constitutive JAK3 activation, and inhibitors like tofacitinib (B832) have been shown to reduce cell viability and increase apoptosis in JAK3 A572V mutant cell lines. researchgate.netresearchgate.net NIBR3409, another JAK3-specific inhibitor, was investigated in a mouse model of T-cell Acute Lymphoblastic Lymphoma/Leukemia (T-ALL) containing JAK3 mutants. researchgate.net

Remaining Preclinical Gaps and Research Challenges for Selective JAK3 Inhibitors

Despite promising preclinical results, several challenges and gaps remain in the development and understanding of highly selective JAK3 inhibitors:

Achieving High Selectivity: The high homology among the ATP-binding pockets of the different JAK family members (JAK1, JAK2, JAK3, TYK2) makes it challenging to design inhibitors that are truly selective for JAK3. [2 in previous search, 8] While compounds like PF-06651600 have demonstrated high JAK3 selectivity, achieving absolute specificity while maintaining potency remains a hurdle. cenmed.comguidetopharmacology.org

Understanding Redundancy and Compensation: The JAK-STAT pathway involves complex signaling networks with potential for redundancy or compensatory mechanisms. Even with selective JAK3 inhibition, other JAKs (e.g., JAK1, which often pairs with JAK3) can still contribute to signaling, potentially limiting the therapeutic effect or leading to unforeseen biological consequences. [4 in previous search, 11 in previous search]

Covalent vs. Non-Covalent Binding: Many highly selective JAK3 inhibitors achieve their specificity through covalent binding to Cys909. While this offers high potency and prolonged target engagement, it also raises questions about the reversibility of inhibition and potential for off-target covalent modifications, although efforts are made to optimize for limited unwanted reactivity. [8 in previous search, 10]

Predicting In Vivo Efficacy and Safety from In Vitro Data: The complexity of biological systems means that in vitro selectivity data alone may not fully predict in vivo efficacy and safety profiles. The interplay of multiple cytokine pathways in a living organism is far more intricate than laboratory assays. [14 in previous search]

Specific Mutations and Resistance Mechanisms: For cancer indications, understanding how different JAK3 mutations affect inhibitor sensitivity and the potential for resistance mechanisms to develop is crucial. [14 in previous search]

Strategic Directions for Further Academic Investigation of Selective JAK3 Inhibitors

Future academic research on selective JAK3 inhibitors should aim to address the existing gaps and further explore their therapeutic potential:

Novel Binding Modes and Scaffolds: Continued efforts are needed to discover and design new JAK3 inhibitors with novel binding modes that enhance selectivity beyond targeting Cys909, or to optimize existing covalent and non-covalent scaffolds for improved specificity and reduced off-target activity. newdrugapprovals.orgresearchgate.net This includes exploring small changes or boosting affinity within the ATP binding region. dntb.gov.ua

Comprehensive Preclinical Profiling: Rigorous and comprehensive preclinical profiling, including in vitro kinase assays, cell-based assays with various cell types (lymphoid and non-lymphoid), and diverse in vivo animal models, is essential to fully characterize the selectivity, potency, and pharmacodynamic properties of new JAK3 inhibitors. [13 in previous search, 14 in previous search, 16 in previous search]

Investigating Combination Therapies: Exploring the synergistic effects of selective JAK3 inhibitors in combination with other targeted therapies, particularly in complex diseases like cancer or severe autoimmune conditions, could lead to more effective treatment strategies and potentially lower individual drug dosages, reducing side effects. For example, combined inhibition of JAK3 and ALK has shown promise in PTCL cells. cenmed.com

Understanding Context-Dependent Roles: Further research is needed to fully elucidate the context-dependent roles of JAK3 in different cell types and disease states. This includes investigating its involvement in specific immune cell subsets and its interaction with other signaling pathways beyond the canonical JAK-STAT pathway (e.g., PI3K pathway). [18 in previous search]

Biomarker Identification: Identifying specific biomarkers that predict response to selective JAK3 inhibition could enable personalized medicine approaches, ensuring that these therapies are administered to patients most likely to benefit.

Q & A

Q. How can researchers validate the selectivity of JAK3-IN-5 for JAK3 over other kinases in preclinical models?

Methodology:

  • Perform in vitro kinase assays against a panel of >50 kinases, including JAK1, JAK2, and TYK2, using recombinant kinase domains. Measure IC50 values and compare selectivity ratios .
  • Use cellular assays (e.g., STAT phosphorylation in JAK3-dependent vs. JAK1/2-dependent cell lines) to confirm target engagement specificity. Include dose-response curves and statistical validation of significance (e.g., ANOVA with post-hoc tests) .
  • Reference literature protocols for kinase profiling (e.g., Eurofins KinaseProfiler<sup>®</sup> services) to ensure reproducibility .

Q. What experimental designs are recommended to assess this compound’s pharmacokinetic (PK) properties in rodent models?

Methodology:

  • Conduct single-dose PK studies in Sprague-Dawley rats or C57BL/6 mice, administering this compound via IV and oral routes. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Quantify drug concentrations using LC-MS/MS with a validated calibration curve (R<sup>2</sup> >0.99) and report parameters: Cmax, Tmax, AUC0-24h, and bioavailability .
  • Include tissue distribution analysis (e.g., spleen, liver, lymph nodes) to evaluate target organ exposure .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro potency and in vivo efficacy of this compound in autoimmune disease models?

Methodology:

  • Perform mechanistic PK/PD modeling to correlate plasma/tissue drug levels with target inhibition (e.g., pSTAT5 reduction in lymphocytes). Adjust dosing regimens based on nonlinear mixed-effects modeling (NONMEM) .
  • Evaluate off-target effects using transcriptomic profiling (RNA-seq) of treated vs. untreated immune cells. Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify compensatory signaling .
  • Use genetically engineered models (e.g., JAK3-knockout or conditional knockout mice) to isolate JAK3-specific effects .

Q. What strategies optimize this compound’s therapeutic window when combined with other immunomodulators?

Methodology:

  • Design synergy studies using Chou-Talalay combination index (CI) analysis in primary T-cell cultures. Test combinations with mTOR inhibitors (e.g., rapamycin) or PD-1 blockers, and report CI values (<1 = synergy) .
  • Monitor toxicity endpoints (e.g., hematological parameters, liver enzymes) in co-treatment cohorts and compare to monotherapy groups. Use Kaplan-Meier survival curves for longitudinal toxicity assessment .
  • Apply machine learning (e.g., random forest regression) to predict dose-dependent interactions and prioritize combinations with minimal overlapping toxicity .

Q. How can conflicting data on this compound’s metabolic stability across species be resolved?

Methodology:

  • Conduct cross-species microsomal stability assays (human, rat, mouse) under standardized conditions (37°C, NADPH regeneration system). Normalize results to positive controls (e.g., verapamil for CYP3A4).
  • Perform metabolite identification via high-resolution mass spectrometry (HRMS) to compare species-specific metabolic pathways. Use software (e.g., MetabolitePilot<sup>TM</sup>) for annotation .
  • Validate findings in hepatocyte co-culture systems to account for non-CYP enzymes and transporter effects .

Methodological Frameworks

  • Experimental Replication : Adhere to the ARRIVE guidelines for preclinical studies, ensuring n ≥ 5 per group and blinded data analysis .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
  • Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3-IN-5
Reactant of Route 2
JAK3-IN-5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.